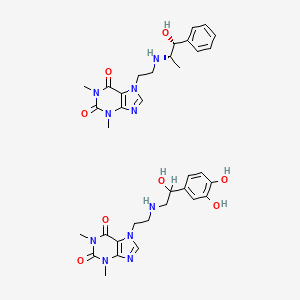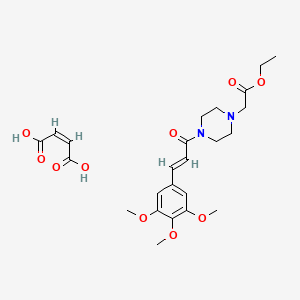
(+)-Cucurbic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Cucurbic acid is a naturally occurring organic compound that belongs to the class of triterpenoids It is derived from cucurbitane, a chemical structure commonly found in the Cucurbitaceae family of plants, which includes cucumbers, melons, and gourds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cucurbic acid typically involves the extraction of cucurbitane derivatives from natural sources followed by chemical modifications. One common method is the oxidation of cucurbitane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources followed by purification and chemical modification. The extraction process may include solvent extraction, steam distillation, or supercritical fluid extraction to isolate the cucurbitane derivatives. These derivatives are then subjected to chemical reactions to produce this compound in high yields.
Chemical Reactions Analysis
Types of Reactions
(+)-Cucurbic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex triterpenoid structures.
Reduction: Reduction reactions can convert it into different derivatives with altered chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetone, ethanol.
Major Products Formed
Scientific Research Applications
(+)-Cucurbic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex triterpenoid compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of natural products, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (+)-Cucurbic acid involves its interaction with specific molecular targets and pathways within biological systems. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, altering their activity and leading to various physiological responses.
Comparison with Similar Compounds
(+)-Cucurbic acid is unique among triterpenoids due to its specific chemical structure and properties. Similar compounds include:
Cucurbitacin: Another triterpenoid with similar biological activities but different chemical structure.
Betulinic acid: A triterpenoid with known anticancer properties.
Oleanolic acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.
Properties
CAS No. |
58240-50-9 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-[3-hydroxy-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)/b4-3+ |
InChI Key |
LYSGIJUGUGJIPS-ONEGZZNKSA-N |
SMILES |
CCC=CCC1C(CCC1O)CC(=O)O |
Isomeric SMILES |
CC/C=C/CC1C(CCC1O)CC(=O)O |
Canonical SMILES |
CCC=CCC1C(CCC1O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232936.png)
![[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate](/img/structure/B1232937.png)


![3-Ethyl-2-[(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid](/img/structure/B1232941.png)

![6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1232944.png)



